Methyl lithiopropiolate
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Overview
Description
Methyl lithiopropiolate is an organolithium compound with the molecular formula C4H3LiO2. It is a derivative of methyl propiolate, where a lithium atom replaces one of the hydrogen atoms. This compound is known for its reactivity and is used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl lithiopropiolate can be synthesized through the reaction of methyl propiolate with an organolithium reagent, such as methyllithium. The reaction typically occurs in the presence of a coordinating solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl lithiopropiolate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Cyclization: Can be used in cyclization reactions to form ring structures.
Common Reagents and Conditions
Common reagents used with this compound include boron trifluoride etherate, which facilitates cyclization reactions. The reactions are typically carried out at low temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can produce α-β-unsaturated-δ-lactones .
Scientific Research Applications
Methyl lithiopropiolate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl lithiopropiolate involves its reactivity as a nucleophile. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl Propiolate: The parent compound, which lacks the lithium atom.
Methyllithium: Another organolithium compound with different reactivity and applications.
Lithium Acetylide: Similar in reactivity but used in different types of reactions.
Uniqueness
Methyl lithiopropiolate is unique due to its combination of the propiolate structure with a lithium atom, which imparts distinct reactivity and makes it valuable in specific synthetic applications .
Properties
IUPAC Name |
lithium;methyl prop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O2.Li/c1-3-4(5)6-2;/h2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRVRIXMUTYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC(=O)C#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453287 |
Source
|
Record name | AG-G-83029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72036-29-4 |
Source
|
Record name | AG-G-83029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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